2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine is a compound that features an intriguing structure combining a pyridine ring with a piperidine moiety and a triazole derivative. The compound is classified under heterocyclic organic compounds due to its unique ring structures that include nitrogen atoms. Its specific application and potential biological activity make it a subject of interest in medicinal chemistry.
This compound falls under the category of triazole derivatives and pyridine derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of 2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine typically involves multi-step organic reactions. The general approach includes:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and catalysts to ensure high yields and purity of the final product. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of intermediates and the final compound.
The molecular formula of 2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine is C13H16N4O2. Its structure consists of:
The structural representation can be visualized using SMILES notation: Cc1ncn(c1=O)C(=O)N2CCCCC2OC3=CC=CC=N3
.
The molecular weight is approximately 248.30 g/mol, which indicates moderate size for small organic molecules.
The compound may participate in various chemical reactions typical for heterocycles:
Reactions are typically conducted under controlled conditions to avoid side reactions that could lead to undesired products.
The mechanism of action for this compound, particularly in biological contexts, may involve:
Studies exploring its biological activity would typically assess binding affinities and inhibitory concentrations using assays relevant to the target biological systems.
Key physical properties include:
Chemical properties include:
Relevant data on melting point, boiling point, and specific heat capacity would require experimental determination.
2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine has potential applications in:
CAS No.:
CAS No.:
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 4461-52-3